molecular formula C16H14ClN3O3S2 B2889946 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923164-52-7

2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2889946
CAS No.: 923164-52-7
M. Wt: 395.88
InChI Key: LKNBEFWBJXAIGL-UHFFFAOYSA-N
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Description

2-Chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a dimethylsulfamoyl group and at position 2 with a 2-chlorobenzamide moiety. This structure combines a bioactive benzothiazole scaffold with sulfonamide and halogenated aromatic functionalities, which are known to enhance pharmacological properties such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNBEFWBJXAIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the benzothiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key differences among benzothiazole-based benzamides arise from substitutions on the benzothiazole ring (position 6) and the benzamide group (position 2):

Compound Name Benzothiazole Substituent (Position 6) Benzamide Substituent (Position 2) Molecular Formula Key Properties/Applications
Target Compound Dimethylsulfamoyl (-SO₂N(CH₃)₂) 2-Chlorophenyl C₁₆H₁₅ClN₃O₃S₂ Potential enzyme inhibition, antimicrobial activity
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] None Phenyl C₁₄H₁₀N₂OS Crystallizes via slow evaporation; optical transparency
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] None 2-Fluorophenyl C₁₄H₉FN₂OS Enhanced thermal stability, nonlinear optical (NLO) properties
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Methyl (-CH₃) 2-Chlorophenyl C₁₅H₁₁ClN₂OS Higher lipophilicity (LogP = 4.89)
N-(Benzothiazol-2-yl)-3-chlorobenzamide () None 3-Chlorophenyl C₁₄H₉ClN₂OS Planar molecular conformation, trans-amide geometry

Key Observations :

  • The dimethylsulfamoyl group in the target compound introduces sulfonamide functionality, which is associated with enhanced solubility and bioactivity compared to methyl or unsubstituted analogs .
  • Methyl substitution (e.g., ) increases lipophilicity (LogP = 4.89), whereas sulfamoyl groups may balance hydrophilicity and membrane permeability .

Structural and Computational Insights

  • Crystal Packing : Analogs like N-(benzothiazol-2-yl)-3-chlorobenzamide () exhibit intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing their crystal lattices .
  • Software Tools : Programs like SHELXL () and ORTEP-3 () are widely used for refining crystal structures and visualizing molecular conformations .

Biological Activity

2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzothiazole core and a dimethylsulfamoyl group. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and inflammation-related diseases.

Molecular Characteristics

  • Molecular Formula : C13H17N3O3S2
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide
  • Canonical SMILES : CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(C)C

Synthesis

The synthesis of 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
  • Introduction of the Dimethylsulfamoyl Group : Reaction with dimethylsulfamoyl chloride under basic conditions.
  • Acylation : Final attachment of the propanamide moiety using acylation methods.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of benzothiazole derivatives, including anti-inflammatory, anticancer, antibacterial, and neuroprotective properties.

Anticancer Activity

A significant focus has been on the anticancer potential of compounds similar to 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide:

  • Cell Proliferation Inhibition : Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
  • Cytokine Modulation : Compounds like 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazole-2-amine have shown to significantly decrease pro-inflammatory cytokines IL-6 and TNF-α in macrophage models .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the inhibition of inflammatory pathways and cytokine production:

  • Mechanistic Insights : Studies have demonstrated that certain benzothiazole derivatives can inhibit key signaling pathways (e.g., AKT and ERK), which are crucial in mediating inflammatory responses .

Case Studies and Research Findings

A comprehensive evaluation of various studies provides insights into the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazole-2-amineAnticancerInhibited proliferation in A431, A549; reduced IL-6, TNF-α levels
1,3-benzothiazol-2-yl benzamidesAnticonvulsantActive in MES and scPTZ screens; no neurotoxicity observed
Novel benzamides with oxadiazole moietyAntifungalShowed significant antifungal activity against various strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via condensation reactions between substituted benzothiazol-2-amine derivatives and activated carboxylic acid derivatives (e.g., benzoyl chlorides). For example, pyridine is often used as a solvent and base to facilitate amide bond formation .
  • Critical parameters include temperature control (room temperature to 80°C), solvent choice (e.g., DMF, dichloromethane), and stoichiometric ratios of reagents. Catalysts like coupling agents (e.g., EDCI/HOBt) improve yields .
  • Purification typically involves chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and amide bond integrity. For instance, aromatic protons appear in the δ 6.5–8.2 ppm range, while NH protons resonate near δ 4.2 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1650–1680 cm1^{-1}) and sulfonamide S=O vibrations (~1150–1350 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% is standard for pharmacological studies) .

Q. What preliminary biological activities have been reported for benzothiazole-based analogs, and how are these assays designed?

  • Methodology :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., for PFOR enzyme inhibition, critical in anaerobic metabolism) with IC50_{50} values calculated .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzothiazole or benzamide rings) impact bioactivity and selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematic substitution of functional groups (e.g., replacing chloro with fluoro or methoxy) and evaluation via dose-response curves. For example:
  • Dimethylsulfamoyl groups enhance solubility and target binding compared to unsubstituted analogs .
  • Chloro substituents at position 2 increase steric hindrance, reducing off-target interactions .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes or DNA gyrase .

Q. What computational and experimental approaches resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Data Reconciliation : Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). For instance, discrepancies in anticancer activity may arise from differences in cell line sensitivity or compound stability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or reactive intermediates that may confound activity results .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

  • Methodology :

  • Docking Studies : Protein-ligand interactions (e.g., hydrogen bonding with PFOR’s active site residues) are modeled using crystal structures (PDB ID: 1E5X) .
  • Molecular Dynamics (MD) : Simulations (GROMACS) assess binding stability over 100 ns trajectories, with RMSD/RMSF analyses highlighting critical binding motifs .

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